2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a useful research compound. Its molecular formula is C31H28N2O and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c34-31-25-27(21-13-5-1-6-14-21)32-29(23-17-9-3-10-18-23)26(31)30(24-19-11-4-12-20-24)33-28(25)22-15-7-2-8-16-22/h1-20,25-30,32-33H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTQAMYBEGYMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298279 | |
Record name | 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37123-09-4 | |
Record name | NSC122140 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine compared to 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one?
A1: While both compounds share structural similarities as bicyclic systems, 1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine represents the first reported structure containing the specific 3,4-dihydrobenzo[b][1,6]naphthyridine fragment. [] This compound exhibits a significant bend in the C=N double bond out of the plane of the aromatic system. In contrast, this compound is characterized by its two fused piperidine rings. [] Research on this compound focuses on the conformational behavior of these rings, influenced by factors like stereoelectronic effects and substituent positions.
Q2: How do stereoelectronic effects influence the conformation of this compound and related compounds?
A2: Studies utilizing NMR spectroscopy and X-ray diffraction revealed distinct conformational preferences in this compound and similar structures. [] The presence of the four phenyl groups in this compound leads to a chair-boat conformation of the six-membered rings. Conversely, related compounds like 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones adopt a chair-chair conformation. This difference arises from the interaction between the lone pair electrons of nitrogen and the antibonding sigma orbital of specific C-H bonds (nN→σ*C–H), a type of hyperconjugative interaction. These stereoelectronic effects significantly impact the overall three-dimensional shape and potential reactivity of these molecules.
Q3: What insights can be gained from the crystal structure of 3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one?
A3: The crystal structure of 3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one provides valuable information about the spatial arrangement of its substituents and its conformational preferences. [] Analysis reveals that the two piperidine rings adopt slightly distorted chair conformations. Interestingly, the phenyl rings on the N-unsubstituted piperidine ring occupy equatorial positions, while those on the N-nitroso-substituted ring are axial. The NO group exhibits coplanarity with the piperidine ring. This structural data sheds light on potential steric interactions and electronic effects within the molecule, crucial for understanding its properties and reactivity.
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